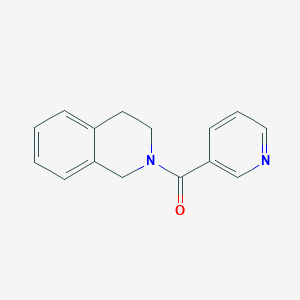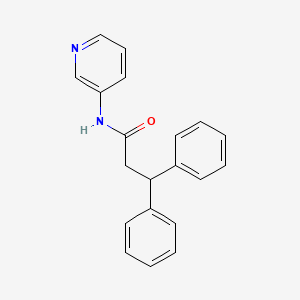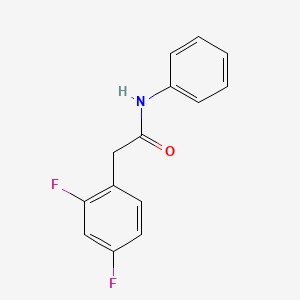![molecular formula C22H27N3O4 B5546887 8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)
8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a complex organic molecule characterized by the presence of a diazaspiro[5.5]undecane core, which is a common structural motif in many biologically active compounds and synthetic targets due to its unique chemical and physical properties. This compound, with its furoyl and pyridinyl substituents, represents a class of molecules that have been synthesized for a variety of research purposes, including the study of their chemical reactivity, physical characteristics, and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one of interest, typically involves multistep synthetic routes. These routes may involve the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or thiobarbituric acids in aqueous ethanol under reflux conditions without using any catalysts (Ahmed et al., 2012). Another approach involves one-pot, multi-component reactions catalyzed by tertiary amines to synthesize functionalized trifluoromethylated derivatives (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including ultraviolet, infrared, NMR, mass spectrometry, and elemental analysis. These techniques confirm the unique structural features of these compounds, such as the spirocyclic core and the presence of substituent groups that contribute to their reactivity and physical properties (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including intramolecular spirocyclization, to construct the diazaspiro core (Parameswarappa & Pigge, 2011). They can also participate in reactions leading to the synthesis of functionalized compounds, demonstrating a broad range of chemical reactivity useful in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of diazaspiro[5.5]undecane derivatives have been synthesized through reactions involving barbituric acid and aromatic aldehydes, showcasing their potential in creating diverse chemical structures. These compounds have been characterized using multiple analytical methods to confirm their structures, demonstrating the versatility of diazaspiro[5.5]undecane frameworks in chemical synthesis (Ahmed et al., 2012).
Pharmacological Applications
Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their potential utility in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Catalysis and Reaction Efficiency
Research into the synthesis of trifluoromethylated diazaspiro[5.5]undecane derivatives has highlighted the role of catalysts and temperature in enhancing reaction efficiency and yield. This suggests the importance of diazaspiro[5.5]undecane structures in the development of efficient synthetic pathways (Li et al., 2014).
Spirocyclization Techniques
The construction of diazaspiro[5.5]undecane derivatives via spirocyclization represents a significant methodological advancement, enabling the synthesis of complex structures from simpler pyridine substrates. This technique underscores the structural complexity attainable with diazaspiro[5.5]undecane cores (Parameswarappa & Pigge, 2011).
Heterocyclic Chemistry
The synthesis of sulfur-containing heterocycles based on diazaspiro[5.5]undecane structures highlights their relevance in creating pharmacologically active compounds. This research indicates the potential for diazaspiro[5.5]undecane derivatives in drug discovery and development (Reddy et al., 2001).
Catalyst-Free Synthesis
An efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles demonstrates the potential for sustainable and eco-friendly chemical processes involving diazaspiro[5.5]undecane derivatives. This approach offers a promising route for the synthesis of complex molecules with minimal environmental impact (Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
8-[5-(hydroxymethyl)furan-2-carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-14-18-5-6-19(29-18)21(28)25-12-3-9-22(16-25)10-7-20(27)24(15-22)13-8-17-4-1-2-11-23-17/h1-2,4-6,11,26H,3,7-10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIWFMBZKAYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=N3)CN(C1)C(=O)C4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[5-(Hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)